molecular formula C17H24N2O B13868578 1'-Benzyl-1,4'-bipiperidin-2-one

1'-Benzyl-1,4'-bipiperidin-2-one

Cat. No.: B13868578
M. Wt: 272.4 g/mol
InChI Key: ZQYXFKPEKCTRIF-UHFFFAOYSA-N
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Description

1’-Benzyl-1,4’-bipiperidin-2-one is a chemical compound with the molecular formula C17H22N2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Benzyl-1,4’-bipiperidin-2-one typically involves the reaction of piperidine derivatives with benzyl chloride under controlled conditions. One common method includes the use of piperazine hexahydrate and piperazine dihydrochloride monohydrate, which are reacted with benzyl chloride in the presence of absolute ethanol . The reaction is carried out at elevated temperatures (around 65°C) and involves multiple steps, including the formation of intermediate compounds and their subsequent purification.

Industrial Production Methods: Industrial production of 1’-Benzyl-1,4’-bipiperidin-2-one may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1’-Benzyl-1,4’-bipiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1’-Benzyl-1,4’-bipiperidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-Benzyl-1,4’-bipiperidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate specific enzymes, alter receptor signaling pathways, or affect the expression of certain genes .

Comparison with Similar Compounds

1’-Benzyl-1,4’-bipiperidin-2-one can be compared with other similar compounds, such as:

The uniqueness of 1’-Benzyl-1,4’-bipiperidin-2-one lies in its specific chemical structure, which allows for unique interactions with molecular targets and its versatility in various chemical reactions.

Conclusion

1’-Benzyl-1,4’-bipiperidin-2-one is a versatile and valuable compound in the fields of chemistry, biology, medicine, and industry. Its unique chemical properties, diverse synthetic routes, and wide range of applications make it a compound of significant interest for scientific research and industrial applications.

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c20-17-8-4-5-11-19(17)16-9-12-18(13-10-16)14-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYXFKPEKCTRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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